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Compound of Interest

Compound Name: 2-Trifluoromethyl adenosine

Cat. No.: B15583570

An In-depth Technical Guide to 2-
Trifluoromethyladenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Trifluoromethyladenosine, a
synthetic derivative of the endogenous nucleoside adenosine. While a specific CAS number for
this compound is not readily available in public databases, this document details its chemical
properties, including its molecular formula and weight. A detailed experimental protocol for its
synthesis is provided, based on published literature. Furthermore, this guide explores the
limited available information on its biological activity, drawing comparisons to related adenosine
analogs and discussing its potential interactions with adenosine receptors and downstream
signaling pathways. This document aims to serve as a foundational resource for researchers
interested in the potential therapeutic applications of 2-Trifluoromethyladenosine.

Chemical and Physical Properties

2-Trifluoromethyladenosine is a modified purine nucleoside where the hydrogen atom at the 2-
position of the adenine base is replaced by a trifluoromethyl (CF3) group. This substitution
significantly alters the electronic properties of the purine ring system, which can influence its
interaction with biological targets.
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Property Value Source

Deduced from the structure of

Molecular Formula C11H12F3Ns04 ) o
adenosine by substitution
] Calculated based on the
Molecular Weight 335.24 g/mol
molecular formula
CAS Number Not readily available

Synthesis of 2-Trifluoromethyladenosine

A key method for the synthesis of 2-Trifluoromethyladenosine has been reported in the
scientific literature. The following is a detailed experimental protocol based on this published
work.

Experimental Protocol: Synthesis of 2-
Trifluoromethyladenosine

Materials:

1-O-acetyl-2,3,5-tri-O-benzoyl-3-D-ribofuranose

o 2-Trifluoromethyl-6-chloropurine

e p-toluenesulfonic acid

¢ Methanolic ammonia

e 1-Propanol

e Water

e Chloroform

Saturated aqueous sodium bicarbonate

Procedure:
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e Fusion Reaction: 1-O-acetyl-2,3,5-tri-O-benzoyl-3-D-ribofuranose is fused with 2-
trifluoromethyl-6-chloropurine in the presence of a catalytic amount of p-toluenesulfonic acid.
The reaction mixture is heated under vacuum with rotation at 135°C for 35 minutes, during
which vigorous gas evolution is observed, resulting in a light brown clear melt.

o Deprotection and Amination: The resulting crude product is then treated with methanolic
ammonia. This step simultaneously removes the benzoyl protecting groups from the ribose
moiety and introduces an amino group at the 6-position of the purine ring, converting the
chloropurine intermediate into the desired adenosine derivative. This process yields a gel-
like crude product.

« Purification: The crude product is purified by crystallization. It is first crystallized from 1-
propanol and then recrystallized from water to yield pure 2-Trifluoromethyladenosine.

o Work-up (for analysis): For analytical purposes, the purified product can be dissolved in
chloroform. The chloroform solution is then washed with saturated aqueous sodium
bicarbonate.

Diagram of the Synthetic Workflow:

Starting Materials: Fusion Reaction Deprotection & Amination Purification
1'0'aceﬂﬁ;i’;ﬂ;ﬁ{:jng’a(g;g{.‘:g;mamse (p-toluenesulfonic acid, 135°C) ( (Methanolic Ammonia) ch\/sla\liza\\on from 1-Propanol and Water)

Click to download full resolution via product page
Caption: Synthetic workflow for 2-Trifluoromethyladenosine.

Biological Activity and Signaling Pathways

Preliminary pharmacological evaluations have indicated that 2-Trifluoromethyladenosine
possesses vasodilator and anti-platelet aggregation effects.[1] However, detailed studies on its
receptor binding profile and mechanism of action are limited.

Interaction with Adenosine Receptors
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Adenosine exerts its physiological effects through four subtypes of G protein-coupled
receptors: A1, A2A, A2B, and As. The trifluoromethyl substitution at the C2 position of the
adenine ring is expected to modulate the affinity and selectivity of the molecule for these
receptors.

A preliminary study has suggested that 2-Trifluoromethyladenosine is significantly less potent in
inhibiting ADP-induced platelet aggregation compared to adenosine and 2-chloroadenosine.[1]
This suggests that its interaction with the adenosine receptors involved in this process, likely
the Az2A receptor, may be weaker than that of the parent compound.

Potential Downstream Signaling

The activation of adenosine receptors triggers various downstream signaling cascades, most
notably the modulation of intracellular cyclic AMP (CAMP) levels.

e A2A and AzB Receptors: These receptors are typically coupled to the Gs alpha subunit of G
proteins, which activates adenylyl cyclase, leading to an increase in intracellular cAMP.

e A1 and As Receptors: These receptors are primarily coupled to the Gi alpha subunit, which
inhibits adenylyl cyclase, resulting in a decrease in intracellular cCAMP.

Given the structural similarity of 2-Trifluoromethyladenosine to adenosine, it is plausible that it
also modulates cAMP levels upon binding to adenosine receptors. However, the direction and
magnitude of this effect would depend on its specific receptor subtype affinity and whether it
acts as an agonist or antagonist.

Diagram of Potential Adenosine Receptor Signaling:
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Caption: Hypothesized signaling pathways for 2-Trifluoromethyladenosine.
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Future Directions

The available data on 2-Trifluoromethyladenosine is currently limited, presenting numerous
opportunities for further research. Key areas for future investigation include:

o Determination of the CAS Number: A definitive identification and registration of the
compound are crucial for regulatory and research purposes.

o Comprehensive Pharmacological Profiling: Detailed binding affinity studies are needed to
determine the selectivity of 2-Trifluoromethyladenosine for the four adenosine receptor
subtypes.

e Functional Assays: In vitro and in vivo studies are required to elucidate its functional activity
(agonist vs. antagonist) at each receptor and to quantify its effects on downstream signaling
pathways, such as cAMP modulation.

 Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs
could provide valuable insights into the structural requirements for potent and selective
activity at adenosine receptors.

o Therapeutic Potential: Given the diverse roles of adenosine signaling in physiology and
pathophysiology, further investigation into the therapeutic potential of 2-
Trifluoromethyladenosine in areas such as cardiovascular disease, inflammation, and
neuroscience is warranted.

Conclusion

2-Trifluoromethyladenosine represents an intriguing but underexplored derivative of adenosine.
Its unique chemical properties, conferred by the trifluoromethyl group, suggest that it may
possess a distinct pharmacological profile compared to the parent nucleoside. This technical
guide has summarized the current knowledge regarding its chemical characteristics, synthesis,
and preliminary biological activity. The provided information and proposed future research
directions aim to stimulate further investigation into this compound, which may hold promise for
the development of novel therapeutic agents targeting the adenosine signaling system.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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